3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3-chloro group and a benzothiazolylidene moiety.
Scientific Research Applications
3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation and pain signaling . By inhibiting these enzymes, (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can reduce inflammation and pain.
Mode of Action
(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with the active sites of COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . The compound’s interaction with COX-2 is particularly significant as it helps in reducing inflammation without causing the gastrointestinal side effects commonly associated with COX-1 inhibition.
Biochemical Pathways
The inhibition of COX-1 and COX-2 by (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide affects the arachidonic acid pathway. This pathway is crucial for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation, platelet aggregation, and immune responses . By inhibiting COX enzymes, the compound reduces the levels of these mediators, thereby modulating the inflammatory response.
Pharmacokinetics
The pharmacokinetics of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and distributed throughout the body, with a preference for inflamed tissues. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and is excreted via the kidneys . The bioavailability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is influenced by its lipophilicity, which facilitates its passage through cell membranes.
Result of Action
The molecular and cellular effects of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide include reduced production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. At the cellular level, this results in reduced leukocyte infiltration, decreased release of inflammatory cytokines, and overall attenuation of the inflammatory response . These effects make the compound a potential candidate for treating inflammatory conditions.
Action Environment
The efficacy and stability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, acidic environments may affect the compound’s stability and solubility, while higher temperatures could enhance its degradation . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, impacting its overall efficacy.
: Springer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dimethylbenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: 3-chlorobenzoic acid and 2-amino-3,4-dimethylbenzothiazole.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-dimethoxyphenethyl)benzamide
- 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
- 3-chloro-N-(2,3-dimethoxyphenethyl)benzamide
Uniqueness
3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern and the presence of the benzothiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEZJZJPYCOJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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